

Thermochemical Properties of Dimethylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethylphosphine

Cat. No.: B1204785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **dimethylphosphine** ((CH₃)₂PH). The information is compiled from experimental and computational studies to serve as a critical resource for researchers in chemistry, materials science, and pharmacology. This document presents key thermochemical parameters, detailed experimental methodologies for their determination, and a visualization of a relevant synthetic pathway.

Core Thermochemical Data

The following tables summarize the fundamental thermochemical properties of **dimethylphosphine** in the gas phase at standard conditions (298.15 K and 1 bar). This data is essential for understanding the molecule's stability, reactivity, and energy profile in chemical reactions.

Table 1: Enthalpy of Formation of **Dimethylphosphine**

Property	Value	Units	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	-62.8 \pm 4.2	kJ/mol	[1]
Standard Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	-15.0	kcal/mol	[1]

Table 2: Entropy and Heat Capacity of **Dimethylphosphine**

Property	Value	Units	Reference
Standard Molar Entropy (S°)	275.39	J/mol·K	[1]
Heat Capacity (C_p)	Value not explicitly provided in search results	J/mol·K	

Note: While a specific experimental value for the heat capacity (C_p) of **dimethylphosphine** was not found in the provided search results, general methods for its determination are described in the experimental protocols section.

Experimental Protocols

The accurate determination of thermochemical data relies on precise experimental techniques. This section outlines the methodologies typically employed for measuring the enthalpy of formation and heat capacity of volatile compounds like **dimethylphosphine**.

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation of a compound is the enthalpy change during the formation of one mole of the substance from its constituent elements in their standard states.[2] For organophosphorus compounds, direct formation from elements is often not feasible. Therefore, reaction calorimetry is commonly employed.[3]

Principle:

This method involves measuring the heat released or absorbed during a well-defined chemical reaction involving the compound of interest. By applying Hess's Law, the enthalpy of formation can be calculated from the measured enthalpy of reaction and the known enthalpies of formation of the other reactants and products.[2]

Exemplary Protocol for a Volatile Liquid:

- **Calorimeter Setup:** A reaction calorimeter, such as a bomb calorimeter for combustion or a solution calorimeter, is assembled and calibrated. For volatile liquids, a sealed reaction vessel is crucial to prevent evaporation.
- **Reactant Preparation:** A known mass of **dimethylphosphine** is carefully introduced into the reaction vessel. The other reactants are also precisely measured and prepared.
- **Reaction Initiation:** The reaction is initiated under controlled conditions (e.g., constant temperature and pressure). For combustion calorimetry, an electrical spark is used for ignition in an oxygen-rich environment.
- **Temperature Measurement:** The change in temperature of the calorimeter system is meticulously recorded throughout the reaction until thermal equilibrium is re-established.
- **Data Analysis:** The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system.
- **Enthalpy of Formation Calculation:** Using the experimentally determined heat of reaction and the known standard enthalpies of formation of all other reactants and products, the standard enthalpy of formation of **dimethylphosphine** is calculated.

Determination of Gaseous Heat Capacity

The heat capacity of a gas can be determined by measuring the temperature change resulting from the addition of a known amount of heat.^{[4][5]}

Principle:

A known quantity of heat is supplied to a fixed volume of gas, and the resulting increase in temperature is measured. The molar heat capacity at constant volume (C_v) can then be calculated. The molar heat capacity at constant pressure (C_p) can be determined by allowing the gas to expand against a constant pressure and measuring the volume change.

Exemplary Protocol for Gaseous Heat Capacity (Constant Volume):

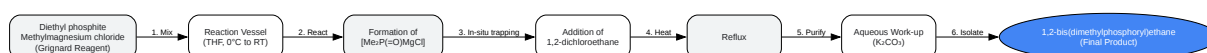
- **Apparatus Setup:** A known volume of **dimethylphosphine** gas is contained within a vessel of fixed volume. The vessel is equipped with a heating element and a temperature sensor

(e.g., a thermocouple or resistance thermometer). The setup also includes a pressure gauge to monitor the pressure change.[4][5]

- Initial State Measurement: The initial temperature and pressure of the gas are recorded once the system has reached thermal equilibrium.
- Heating: A precise amount of electrical energy is supplied to the heating element for a short, measured duration.
- Final State Measurement: The final temperature and pressure of the gas are recorded after the heating period, once the system has reached a new thermal equilibrium.
- Calculation of C_v : The molar heat capacity at constant volume (C_v) is calculated using the following formula: $C_v = (Q) / (n * \Delta T)$ where Q is the heat added, n is the number of moles of the gas, and ΔT is the change in temperature.
- Calculation of C_p : For an ideal gas, the molar heat capacity at constant pressure (C_p) can be calculated using the relationship: $C_p = C_v + R$ where R is the ideal gas constant.

Synthesis Workflow of a Dimethylphosphine Precursor

The following diagram illustrates a typical experimental workflow for the synthesis of 1,2-bis(dimethylphosphoryl)ethane, a common precursor in organophosphorus chemistry. This multi-step synthesis involves the use of a Grignard reagent and subsequent reaction with a halogenated alkane.



[Click to download full resolution via product page](#)

Caption: Synthesis of 1,2-bis(dimethylphosphoryl)ethane.

Conclusion

This technical guide provides essential thermochemical data for **dimethylphosphine**, offering a valuable resource for professionals in research and development. The outlined experimental protocols for determining enthalpy of formation and heat capacity provide a foundational understanding of the methodologies used to obtain such data. The visualized synthesis workflow for a key precursor illustrates a practical application of organophosphorus chemistry. Accurate thermochemical data is paramount for the predictive modeling of chemical processes, reaction design, and the development of novel molecules with desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organometallic Thermochemistry Database [webbook.nist.gov]
- 4. iitr.ac.in [iitr.ac.in]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- To cite this document: BenchChem. [Thermochemical Properties of Dimethylphosphine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204785#thermochemical-data-of-dimethylphosphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com